(7S)-2,7-Dimethylnonane

Description

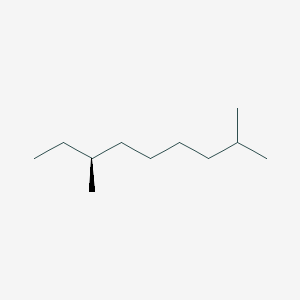

“(7S)-2,7-Dimethylnonane” is a branched alkane with the molecular formula C₁₁H₂₄, featuring two methyl groups at the 2nd and 7th carbon positions of a nonane backbone. The stereochemical designation “7S” indicates the absolute configuration of the chiral center at the 7th carbon, which critically influences its physicochemical and biological properties. This compound belongs to a broader class of dimethyl-substituted alkanes, which are studied for their roles in organic chemistry, environmental science, and biomarker applications .

While direct data on “this compound” is sparse in the provided evidence, homologs such as “(7S)-2,7-Dimethylundecane” (C₁₃H₂₈, average mass 184.367) highlight the structural and stereochemical nuances of similar branched alkanes .

Properties

CAS No. |

62911-39-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

(7S)-2,7-dimethylnonane |

InChI |

InChI=1S/C11H24/c1-5-11(4)9-7-6-8-10(2)3/h10-11H,5-9H2,1-4H3/t11-/m0/s1 |

InChI Key |

QYQSPINNJUXEDY-NSHDSACASA-N |

Isomeric SMILES |

CC[C@H](C)CCCCC(C)C |

Canonical SMILES |

CCC(C)CCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7S)-2,7-Dimethylnonane typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 2,7-dimethyl-1-nonene with a suitable Grignard reagent, followed by hydrogenation to yield the desired alkane. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process. The reaction is typically carried out under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: (7S)-2,7-Dimethylnonane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like chlorine (Cl2) or bromine (Br2) under UV light.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with Pd/C.

Substitution: Cl2 or Br2 in the presence of UV light or a radical initiator.

Major Products Formed:

Oxidation: Formation of 2,7-dimethylnonan-2-ol, 2,7-dimethylnonan-2-one, or 2,7-dimethylnonanoic acid.

Reduction: Formation of simpler alkanes such as 2,7-dimethyloctane.

Substitution: Formation of 2,7-dichloro-2,7-dimethylnonane or 2,7-dibromo-2,7-dimethylnonane.

Scientific Research Applications

(7S)-2,7-Dimethylnonane has several applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics of branched alkanes.

Biology: Investigated for its potential role in biological systems as a hydrophobic molecule that can interact with lipid membranes.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.

Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds, particularly in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7S)-2,7-Dimethylnonane in various applications involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Positional Isomers

- 2,6-Dimethylnonane: Found in elevated concentrations in bladder cancer patients, this positional isomer demonstrates the impact of methyl group placement on biological activity. Unlike “(7S)-2,7-Dimethylnonane,” the 2,6 configuration may enhance volatility, as seen in its role as a volatile organic compound (VOC) biomarker .

Stereoisomers

No direct evidence for “(7R)-2,7-Dimethylnonane” is available. However, the stereochemical specificity of “7S” in homologs like “(7S)-2,7-Dimethylundecane” suggests enantiomeric differences in interactions with chiral environments, such as enzyme binding pockets .

Homologs and Chain-Length Variants

- (7S)-2,7-Dimethylundecane :

This homolog (C₁₃H₂₈) shares the 7S configuration but has a longer carbon chain, leading to higher molecular weight (184.367 vs. ~170.34 for C₁₁H₂₄) and altered physical properties, such as boiling point and solubility .

Functional Analogues in Biomarker Contexts

- 3,7-Dimethylnonane: Associated with asthma, this isomer underscores the importance of methyl group positioning in disease-specific VOC profiles. The 3,7 configuration may facilitate interactions with pulmonary receptors distinct from those of the 2,7 isomer .

- 2-Methylnonane: A simpler structural analogue, this compound lacks the 7S chiral center but is similarly implicated in bladder cancer diagnostics, suggesting that branching complexity modulates biomarker specificity .

Data Tables

Table 1: Physical and Structural Comparison of Dimethylnonane Isomers

*Estimated based on alkane isomer trends.

Key Research Findings

Biomarker Specificity: Methyl group position directly influences biomarker utility. For example, 2,6-dimethylnonane is specific to bladder cancer, while 3,7-dimethylnonane correlates with asthma, highlighting structural sensitivity in disease detection .

Environmental Relevance: Isomers like 2,3-dimethylnonane are prioritized in emission inventories due to their prevalence in industrial processes, whereas 2,7-dimethylnonane’s environmental footprint remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.